molecular formula C15H13N3O4S B3353167 Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- CAS No. 53298-16-1

Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)-

Cat. No.: B3353167
CAS No.: 53298-16-1
M. Wt: 331.3 g/mol
InChI Key: GHXAXPXIOUWBNR-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)-, is a sulfonamide derivative featuring an imidazolidinone core substituted with a phenyl group and linked to a benzenesulfonamide moiety. This compound is synthesized via a reaction involving tris-(4-substituted benzenesulfonate)-diethanolamine with imidazole under basic conditions. The synthesis proceeds through proton abstraction from the imidazole nitrogen by potassium hydroxide, forming an imidazolide anion that attacks the sulfonate-bearing carbon on diethanolamine, resulting in a symmetrical bis-imidazole sulfonamide structure . The nitrogen atom of diethanolamine is protected by a third 4-substituted benzenesulfonyl group, ensuring structural symmetry. This compound’s unique architecture positions it as a candidate for biological applications, particularly in anticancer drug discovery, where sulfonamide derivatives are known for their enzyme-inhibitory properties.

Properties

IUPAC Name

4-(2,4-dioxo-3-phenylimidazolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c16-23(21,22)13-8-6-11(7-9-13)17-10-14(19)18(15(17)20)12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXAXPXIOUWBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201435
Record name Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53298-16-1
Record name Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053298161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- typically involves multiple steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . This process results in the formation of the desired benzenesulfonamide derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

Benzenesulfonamide derivatives are widely studied for their pharmacological properties, particularly their antibacterial, antifungal, and anticancer activities. The imidazolidinone component enhances binding affinities to target proteins, making these compounds promising candidates for drug development.

Case Study: Antitumor Activity

Research has demonstrated that benzenesulfonamide derivatives can inhibit the proliferation of cancer cell lines by targeting specific metabolic pathways associated with tumor growth. For instance, studies have shown that these compounds selectively inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in solid tumors, leading to reduced tumor growth by disrupting pH regulation within cancer cells .

Organic Synthesis

In organic chemistry, benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions allows it to interact with various electrophiles, facilitating the creation of diverse chemical entities .

The biological activity of benzenesulfonamide derivatives is primarily attributed to their structural features that allow them to mimic natural substrates. This capability enables them to inhibit enzyme activity effectively.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- involves its interaction with specific molecular targets. One key target is carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells . By inhibiting this enzyme, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)-, can be compared to related bis-heterocyclic sulfonamides, such as bis-benzimidazole sulfonamides and other imidazole derivatives. Key differences arise from the heterocyclic core, substituents, and symmetry, which influence physicochemical properties and biological activity.

Physicochemical Properties

Property Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- Bis-Benzimidazole Sulfonamides
Core Structure Imidazolidinone (saturated) Benzimidazole (aromatic)
Molecular Weight Lower (~350–400 g/mol) Higher (~450–500 g/mol)
Aromaticity Low (non-aromatic core) High (fused benzene ring)
Solubility Higher (due to ketone groups and lower aromaticity) Lower (increased hydrophobicity)
Synthetic Yield Moderate (imidazole reactivity) Variable (benzimidazole’s lower nucleophilicity)

Research Findings and Methodological Considerations

  • Synthesis Efficiency : The symmetrical synthesis route (from ) ensures high purity but limits diversity in substituent patterns. Asymmetric analogs may offer improved selectivity but require more complex syntheses.
  • Assay Compatibility: The SRB assay is suitable for high-throughput screening of sulfonamide derivatives, enabling comparisons of IC50 values across analogs. However, solubility differences (e.g., benzimidazole vs. imidazolidinone) may affect assay accuracy.

Biological Activity

Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- is a complex organic compound characterized by its unique structure, which combines a benzenesulfonamide group with an imidazolidinone moiety. The molecular formula of this compound is C₁₅H₁₃N₃O₄S, and it has a molecular weight of approximately 331.35 g/mol. Its physical properties include a predicted boiling point of around 542.6 °C and a density of approximately 1.498 g/cm³ .

Structural Characteristics

Property Value
Molecular FormulaC₁₅H₁₃N₃O₄S
Molecular Weight331.35 g/mol
Boiling Point~542.6 °C
Density~1.498 g/cm³
pKa~10.13

The compound's structure enhances its biological activity compared to simpler sulfonamides, allowing for diverse interactions within biological systems, which may lead to novel therapeutic applications.

Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- has been identified as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is often overexpressed in various solid tumors. This inhibition can disrupt the pH regulation in tumor cells, potentially leading to reduced tumor growth and enhanced efficacy of other anticancer therapies . The compound's mechanism involves binding to the active site of CA IX, thereby blocking its enzymatic activity.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that certain benzenesulfonamide derivatives can selectively inhibit CA IX over other isoforms, making them valuable in cancer research . The unique imidazolidinone framework in this compound enhances its potential as an anticancer agent.

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that benzenesulfonamide derivatives exhibited selective inhibition against human carbonic anhydrase isoforms I and II, with the most active compounds showing inhibition constants (K_i) in the low micromolar range .
  • Therapeutic Applications : Research has highlighted the potential of benzenesulfonamide derivatives in treating conditions associated with elevated CA IX levels, such as certain cancers. The selectivity for CA IX suggests that these compounds could minimize side effects typically associated with broader-spectrum inhibitors.
  • Comparative Analysis : In comparison to other sulfonamide derivatives, benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- has shown superior selectivity for CA IX, which could enhance its therapeutic index in clinical applications .

Toxicity Profile

The toxicity profile of benzenesulfonamide derivatives is crucial for their development as therapeutic agents. Preliminary studies indicate that the lethal dose (LD50) for this compound is greater than 5 gm/kg in rodent models, suggesting a relatively low acute toxicity . However, further studies are needed to fully understand the long-term effects and safety profile.

Q & A

Q. What established synthetic routes are available for preparing 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)benzenesulfonamide?

Methodological Answer: The compound can be synthesized via alkylation of the imidazolidinone precursor. For example, reacting 4-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide with a benzyl bromide derivative (e.g., 4-chlorobenzyl bromide) in DMF using K₂CO₃ as a base yields the target compound after 3.5 hours at room temperature. Purification involves filtration and washing with water and dichloromethane . For asymmetric derivatives, CuI-zeolite catalysts in dichloromethane under N₂ atmosphere have been employed for cycloaddition reactions .

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer:

  • X-ray crystallography confirms molecular geometry, including tetrahedral distortion at sulfur atoms (O–S–O angles ≈120.5°) and envelope conformations of the imidazolidine ring (puckering parameters: q₂ = 0.302 Å, φ = 257.1°) .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon frameworks.
  • HRMS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Q. What in vitro assays are recommended for evaluating cytotoxicity of this compound?

Methodological Answer: The Sulforhodamine B (SRB) assay is optimal for high-throughput cytotoxicity screening:

Fix cells with trichloroacetic acid.

Stain with 0.4% SRB in 1% acetic acid for 30 minutes.

Wash unbound dye with acetic acid and extract protein-bound dye with Tris buffer.

Measure optical density at 564 nm. This assay is linear across cell densities (1,000–10,000 cells/well) and outperforms Bradford/Lowry methods in sensitivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound’s bioactivity?

Methodological Answer:

  • Substituent variation: Modify the phenyl (C2–C7) or benzenesulfonamide (C24–C29) rings and test against targets (e.g., carbonic anhydrase isoforms or cancer cell lines). Dihedral angles between rings (e.g., 43.6–72.3°) influence binding .
  • Pharmacophore mapping: Use docking studies to identify critical interactions (e.g., hydrogen bonds with sulfonamide groups or hydrophobic contacts with trifluoromethyl substituents) .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Cross-validation: Replicate assays (e.g., SRB vs. MTT) under identical conditions. For example, discrepancies in IC₅₀ values may arise from cell line-specific metabolic activity .
  • Control standardization: Ensure consistent solvent concentrations (e.g., DMSO ≤0.1%) and incubation times .

Q. What strategies improve the compound’s aqueous solubility and stability for in vivo studies?

Methodological Answer:

  • Co-crystallization: Introduce hydrophilic co-formers (e.g., cyclodextrins) to enhance solubility without altering bioactivity.
  • Pro-drug design: Mask sulfonamide groups with enzymatically cleavable esters .

Q. How can computational modeling predict binding modes to carbonic anhydrase isoforms?

Methodological Answer:

  • Molecular docking (AutoDock/Vina): Use crystal structures of human carbonic anhydrase II (PDB: 3KS3) to simulate sulfonamide-Zn²⁺ coordination.
  • MD simulations (GROMACS): Assess stability of the imidazolidinone ring in the active site over 100-ns trajectories .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition?

Methodological Answer:

  • Enzyme kinetics: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
  • Isothermal titration calorimetry (ITC): Measure binding affinity (ΔG) and stoichiometry for sulfonamide-enzyme interactions .

Q. How can derivatives be designed to enhance selectivity for cancer vs. normal cells?

Methodological Answer:

  • Bioisosteric replacement: Substitute the phenyl group with pyridyl or thienyl rings to alter hydrophobicity.
  • Prodrug activation: Incorporate glutathione-sensitive linkers for tumor-specific release .

Q. What crystallographic parameters are critical for reproducing structural data?

Methodological Answer:

  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures via SHELXL-97.
  • Validation: Check R-factor convergence (<5%) and residual electron density (<0.5 eÅ⁻³) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)-
Reactant of Route 2
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Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)-

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